molecular formula C19H13N3O4S B2726797 (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476673-39-9

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2726797
CAS RN: 476673-39-9
M. Wt: 379.39
InChI Key: WSDLIJGEMHOZSX-ZSOIEALJSA-N
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Description

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile involves the interaction of the compound with the target biomolecule, resulting in a change in fluorescence intensity. The exact mechanism of interaction is still under investigation and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile are still under investigation. However, preliminary studies suggest that the compound does not exhibit any significant toxicity or adverse effects on living cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is its high sensitivity and selectivity towards target biomolecules. The compound is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, the limitations of the compound include its limited stability and potential interference from other fluorescent molecules.

Future Directions

There are several future directions for the research and development of (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile. One area of focus is the improvement of the compound's stability and selectivity towards target biomolecules. Additionally, the compound's potential applications in the field of medical diagnostics and drug discovery require further investigation. Finally, the development of new synthesis methods and modifications of the compound's structure may lead to the discovery of new and improved fluorescent probes.

Synthesis Methods

The synthesis of (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile involves the reaction of 4-hydroxy-3-nitrobenzaldehyde, 4-methoxyphenylthiourea, and ethyl cyanoacetate in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final compound.

Scientific Research Applications

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is its use as a fluorescent probe for the detection of various biomolecules. The compound has shown promising results in the detection of proteins, DNA, and RNA.

properties

IUPAC Name

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S/c1-26-15-5-3-13(4-6-15)16-11-27-19(21-16)14(10-20)8-12-2-7-18(23)17(9-12)22(24)25/h2-9,11,23H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDLIJGEMHOZSX-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

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